(S)-4-aminochromane-7-carboxylicacidhydrochloride
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Overview
Description
(S)-4-aminochromane-7-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chromane structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 7-position, along with the hydrochloride salt form, enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminochromane-7-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group at the 7-position is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Resolution: The chiral center is resolved using chiral catalysts or chiral resolution agents to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-aminochromane-7-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-aminochromane-7-carboxylic acid: Lacks the chiral center and hydrochloride salt form.
7-aminochromane-4-carboxylic acid: Different position of functional groups.
4-amino-2-chromancarboxylic acid: Variation in the chromane structure.
Uniqueness: (S)-4-aminochromane-7-carboxylic acid hydrochloride is unique due to its specific chiral center and the presence of both amino and carboxylic acid groups at distinct positions, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4S)-4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
FNENGAZBLZPVGV-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C(=O)O |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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